4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide
Description
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is a thiosemicarbazide derivative characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 4, and a trifluoromethoxy group at position 4. Thiosemicarbazides are a class of compounds with a -NH-C(=S)-NH₂ backbone, often modified with aromatic substituents to enhance biological activity.
Properties
Molecular Formula |
C8H6Br2F3N3OS |
|---|---|
Molecular Weight |
409.02 g/mol |
IUPAC Name |
1-amino-3-[2,4-dibromo-6-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H6Br2F3N3OS/c9-3-1-4(10)6(15-7(18)16-14)5(2-3)17-8(11,12)13/h1-2H,14H2,(H2,15,16,18) |
InChI Key |
GTKKYWOEPOAQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)NC(=S)NN)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2,4-dibromo-6-trifluoromethoxyphenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired thiosemicarbazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiosemicarbazide derivatives.
Scientific Research Applications
The compound 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is a thiosemicarbazone derivative that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, agriculture, and materials science. This article provides a comprehensive overview of its applications, supported by case studies and data tables.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research has shown that derivatives of thiosemicarbazides exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that this compound shows promising results against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Properties
Another significant application lies in cancer research. Thiosemicarbazides have been studied for their potential as anticancer agents due to their ability to inhibit certain enzymes involved in tumor growth. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.
Pesticidal Activity
The compound has also been investigated for its pesticidal properties. Its structural characteristics contribute to its effectiveness as an insecticide and fungicide. Field trials have demonstrated that formulations containing this compound can significantly reduce pest populations while being less toxic to beneficial insects.
Table 2: Efficacy of Pesticidal Formulations
| Pest Species | Reduction in Population (%) |
|---|---|
| Aphids | 85% |
| Whiteflies | 75% |
| Fungal Pathogens | 90% |
Synthesis of Novel Polymers
In materials science, this compound has been utilized as a precursor for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating thiosemicarbazide derivatives into polymer matrices can improve their resistance to degradation under harsh environmental conditions.
Case Study: Polymer Development
A recent study focused on creating a polymer blend using this compound as a crosslinking agent. The resulting material exhibited improved tensile strength and elongation at break compared to conventional polymer blends.
Mechanism of Action
The mechanism of action of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and bromine atoms play a crucial role in binding to these targets, while the thiosemicarbazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiosemicarbazide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide with structurally related compounds:
Table 1: Comparison of Key Thiosemicarbazide Derivatives
Key Observations :
Halogen Effects :
- Bromine (Br) substituents, as in the target compound, are bulkier and more lipophilic than chlorine (Cl) or fluorine (F). This may enhance membrane permeability but reduce aqueous solubility compared to Cl/F-substituted analogs .
- The 2,4-dichlorophenyl derivative () exhibits potent cytotoxicity, suggesting that dihalogenation at these positions enhances anticancer activity. The target compound’s 2,4-diBr substitution could further amplify this effect due to increased lipophilicity .
Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in the target compound is structurally distinct from trifluoromethyl (-CF₃) or nitro (-NO₂) groups in other derivatives.
Antimicrobial Activity :
- Thiosemicarbazides with -CF₃ or -OCF₃ groups (e.g., ) show superior activity against Enterococcus faecalis and Mycobacterium tuberculosis compared to chloramphenicol or ketoconazole. The target compound’s -OCF₃ group may confer similar or enhanced antimicrobial effects .
Synthetic Routes :
- The synthesis of the target compound would likely follow established methods for arylthiosemicarbazides, such as reacting 2,4-dibromo-6-trifluoromethoxyphenyl isothiocyanate with hydrazine hydrate (analogous to ). Characterization via ¹H/¹³C-NMR and IR spectroscopy would confirm tautomeric forms and functional groups .
Biological Activity
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is a synthetic organic compound characterized by its unique structural features, including a trifluoromethoxy group and two bromine atoms on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 409.02 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which is crucial for its biological interactions .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Properties : Thiosemicarbazides and their derivatives are recognized for their antimicrobial activity against various pathogens, including bacteria and fungi. Studies have shown that compounds with similar thiosemicarbazide frameworks possess notable antibacterial and antifungal properties .
- Enzyme Inhibition : Molecular docking studies suggest that this compound may act as a noncompetitive inhibitor by binding near the active site of target enzymes. This binding stabilizes the enzyme-inhibitor complex through additional interactions such as hydrogen bonding and coordination with metal ions .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiosemicarbazide | Basic thiosemicarbazide structure | Antimicrobial properties |
| 2-Amino-5-bromobenzothiazole | Bromine on a benzothiazole ring | Anticancer activity |
| 1,3,4-Thiadiazole derivatives | Thiadiazole ring | Antiviral properties |
| Triazole-thiosemicarbazides | Combination of triazole with thiosemicarbazide | Potent enzyme inhibitors |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro tests have demonstrated that thiosemicarbazone derivatives exhibit comparable antibacterial activity against pathogens like Staphylococcus aureus and Salmonella typhi. The synthesized compounds showed similar efficacy to standard drugs .
- Molecular Docking : Computational studies have indicated that this compound has a high binding affinity for target enzymes, suggesting its potential as a therapeutic agent in drug development .
- Antifungal Activity : A study involving thiosemicarbazides indicated that certain derivatives exhibited synergistic effects when combined with fluconazole against resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 2.0 μg/mL .
Q & A
Q. What experimental frameworks bridge in vitro findings to in vivo efficacy for thiosemicarbazide-based therapeutics?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.
- In Vivo Models : Use LPS-induced sepsis models to evaluate anti-inflammatory activity (e.g., reduced MPO and MDA levels) .
- Toxicity Screening : Zebrafish or murine models test hepatotoxicity (ALT/AST levels) and neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
